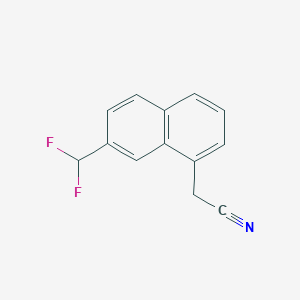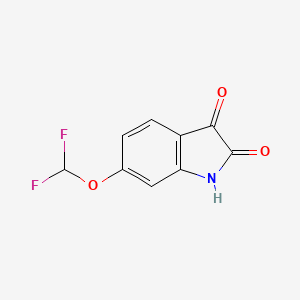
3,3-Dimethyl-5-(trifluoromethyl)indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-5-(trifluoromethyl)indoline is a chemical compound with the molecular formula C11H12F3N. It belongs to the class of indoline derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a trifluoromethyl group at the 5-position and two methyl groups at the 3-position of the indoline ring. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-5-(trifluoromethyl)indoline typically involves the reaction of indoline derivatives with trifluoromethylating agents. One common method is the trifluoromethylation of N-acylindole using trifluoromethyl hypofluorite in a solvent such as CF3Cl at low temperatures (e.g., -78°C). This reaction yields a mixture of fluorinated indoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
3,3-Dimethyl-5-(trifluoromethyl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce various halogenated or nitro-substituted indoline compounds.
科学的研究の応用
3,3-Dimethyl-5-(trifluoromethyl)indoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,3-Dimethyl-5-(trifluoromethyl)indoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biological pathways, leading to its observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3,3-Dimethylindoline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-Trifluoromethylindoline: Similar structure but without the additional methyl groups at the 3-position.
Indoline: The parent compound without any substituents.
Uniqueness
3,3-Dimethyl-5-(trifluoromethyl)indoline is unique due to the presence of both the trifluoromethyl group and the two methyl groups at the 3-position. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various research and industrial applications.
特性
分子式 |
C11H12F3N |
|---|---|
分子量 |
215.21 g/mol |
IUPAC名 |
3,3-dimethyl-5-(trifluoromethyl)-1,2-dihydroindole |
InChI |
InChI=1S/C11H12F3N/c1-10(2)6-15-9-4-3-7(5-8(9)10)11(12,13)14/h3-5,15H,6H2,1-2H3 |
InChIキー |
JZZLRPQSSOALPR-UHFFFAOYSA-N |
正規SMILES |
CC1(CNC2=C1C=C(C=C2)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11889662.png)




![2-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)ethanol](/img/structure/B11889693.png)
![1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclohexan-1-ol](/img/structure/B11889697.png)
![2-Methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B11889702.png)


![1-(Spiro[benzo[d][1,3]dioxole-2,1'-cyclopentan]-5-yl)ethanone](/img/structure/B11889727.png)
![1-Methyl-3',6'-dihydrospiro[indoline-3,2'-pyran]-2-one](/img/structure/B11889734.png)

